molecular formula C49H67NO14Si B114781 2'-Triethylsilyldocetaxel CAS No. 162871-12-7

2'-Triethylsilyldocetaxel

Cat. No.: B114781
CAS No.: 162871-12-7
M. Wt: 922.1 g/mol
InChI Key: SNFQGZFZXWNAEJ-MUQZGBOESA-N
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Description

2'-Triethylsilyldocetaxel is a complex organic compound with a highly intricate structure. It features multiple functional groups, including hydroxyl, acetyloxy, and oxo groups, as well as a benzoate ester. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and synthetic challenges.

Scientific Research Applications

2'-Triethylsilyldocetaxel has several applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and synthetic methodologies.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2'-Triethylsilyldocetaxel involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups through selective reactions. Key steps may include:

    Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic backbone.

    Functional Group Introduction: Hydroxyl, acetyloxy, and oxo groups are introduced through reactions such as oxidation, esterification, and reduction.

    Benzoate Ester Formation: The final step involves the esterification of the tetracyclic core with benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2'-Triethylsilyldocetaxel can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The acetyloxy and benzoate ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of oxo groups may yield secondary alcohols.

Mechanism of Action

The mechanism of action of 2'-Triethylsilyldocetaxel involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2'-Triethylsilyldocetaxel can be compared with other similar compounds, such as:

    [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Hydroxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate: This compound lacks the acetyloxy group, which may affect its reactivity and biological activity.

    [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] acetate: This compound has an acetate group instead of a benzoate ester, which may influence its solubility and interaction with biological targets.

The uniqueness of [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H67NO14Si/c1-12-65(13-2,14-3)64-38(36(30-21-17-15-18-22-30)50-44(57)63-45(6,7)8)43(56)60-32-26-49(58)41(61-42(55)31-23-19-16-20-24-31)39-47(11,40(54)37(53)35(28(32)4)46(49,9)10)33(52)25-34-48(39,27-59-34)62-29(5)51/h15-24,32-34,36-39,41,52-53,58H,12-14,25-27H2,1-11H3,(H,50,57)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFQGZFZXWNAEJ-MUQZGBOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H67NO14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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